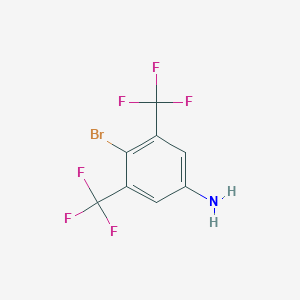

4-Bromo-3,5-bis(trifluoromethyl)aniline

Description

Significance of Halogenated and Trifluoromethylated Aniline (B41778) Derivatives in Organic Chemistry and Related Disciplines

Aniline derivatives are fundamental to organic chemistry, serving as precursors in a multitude of industrial and academic applications. nbinno.comresearchgate.net The introduction of halogen atoms and trifluoromethyl groups onto the aniline scaffold significantly enhances their utility and has become a key strategy in the design of functional molecules.

Halogenated aromatic compounds, including brominated anilines, are critically important synthetic intermediates. nih.gov They are frequently used as substrates in powerful metal-catalyzed cross-coupling reactions (e.g., Heck, Buchwald-Hartwig, Ullmann reactions), which are foundational methods for constructing new carbon-carbon and carbon-heteroatom bonds. nih.govchemicalbook.comorganic-chemistry.org The presence of a halogen, such as bromine, provides a reactive site for these transformations, allowing chemists to build more complex molecules from a simple, functionalized core. chemicalbook.com Furthermore, the bromine atom can form halogen bonds, an interaction that is beneficial in drug design for modulating binding to biological targets.

The trifluoromethyl (–CF₃) group is one of the most vital fluorinated moieties in medicinal chemistry. mdpi.com Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. mdpi.comnih.gov Key effects of trifluoromethylation include:

Enhanced Lipophilicity: The –CF₃ group increases the molecule's affinity for nonpolar environments, which can improve its ability to cross cell membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.comnih.gov This can increase the half-life of a drug in the body.

Altered Electronic Properties: As a strong electron-withdrawing group, the –CF₃ moiety can significantly modify the acidity or basicity of nearby functional groups and influence the molecule's interaction with biological receptors. mdpi.com

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl, allowing for the fine-tuning of a molecule's size, shape, and polarity to optimize its pharmacological profile. mdpi.com

This strategic combination of halogen and trifluoromethyl groups in aniline derivatives provides a powerful toolkit for chemists to develop novel therapeutic agents, agrochemicals, and high-performance materials with tailored properties. smolecule.comnbinno.com

Table 2: Impact of Key Functional Groups on Aniline Derivatives

| Functional Group | Significance in Molecular Design |

|---|---|

| Halogen (e.g., Bromine) | Provides a reactive handle for cross-coupling reactions. nih.govchemicalbook.com Enables formation of halogen bonds for molecular recognition. |

| Trifluoromethyl (–CF₃) | Increases lipophilicity and membrane permeability. mdpi.com Enhances metabolic stability by blocking oxidative degradation. mdpi.comnih.gov Modifies electronic profile of the aromatic ring. mdpi.com |

Historical Context of Synthetic Approaches to Polyhalogenated and Polytrifluoromethylated Anilines

The synthesis of anilines dates back to the 19th century, with early methods often relying on the reduction of nitroarenes. wikipedia.org However, the controlled synthesis of anilines bearing multiple halogen and trifluoromethyl substituents has presented a significant and long-standing challenge in organic chemistry.

Historically, the primary method for introducing halogens onto an aromatic ring was through electrophilic aromatic substitution. nih.gov While effective for simple substrates, this approach often suffers from poor regioselectivity when applied to electron-rich systems like anilines. The strong activating nature of the amino group typically directs incoming electrophiles to the ortho and para positions, and the reactions can be difficult to control, often leading to mixtures of mono-, di-, and tri-halogenated products. orgsyn.org Achieving a specific, unconventional substitution pattern was frequently a complex, multi-step process involving protecting groups to moderate the reactivity of the amine.

The synthesis of poly(trifluoromethyl)anilines has also evolved considerably. Early methods were often harsh and lacked general applicability. For example, one of the first reported syntheses of 2,4,6-tris(trifluoromethyl)aniline (B44841) involved treating 1,2,3,5-benzenetetracarboxylic acid with sulfur tetrafluoride (SF₄), a highly specialized and hazardous reagent, followed by a Hoffman rearrangement. researchgate.net Such routes were often limited by the availability of starting materials and the demanding reaction conditions.

In recent decades, the field has advanced significantly with the development of more sophisticated and selective synthetic methods. Key developments include:

Transition Metal-Catalyzed C–H Activation: These modern techniques allow for the direct functionalization of specific C–H bonds on the aromatic ring, offering unprecedented control over regioselectivity. nih.gov This has made it possible to access isomers that are difficult or impossible to obtain through classical electrophilic substitution.

Synthesis from Pre-functionalized Building Blocks: Instead of adding substituents to an aniline ring, modern approaches often construct the target molecule from starting materials that already contain the desired trifluoromethyl or halogen groups. For instance, a facile synthesis of 2,4,6-tris(trifluoromethyl)aniline was developed starting from the commercially available 1,3,5-tris(trifluoromethyl)benzene (B44845) via iodination and subsequent copper-catalyzed amination. researchgate.net

Mild Halogenating Reagents: The development of milder and more selective halogenating agents, such as N-bromosuccinimide (NBS), has provided better control over bromination reactions, reducing the formation of unwanted byproducts. orgsyn.orgchemicalbook.com

These advancements have transformed the synthesis of polyhalogenated and polytrifluoromethylated anilines from a complex art into a more precise science, enabling the routine preparation of highly functionalized building blocks like 4-bromo-3,5-bis(trifluoromethyl)aniline for advanced applications.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| 1,2,3,5-Benzenetetracarboxylic acid |

| 1,3,5-Tris(trifluoromethyl)benzene |

| 2,4,6-Tris(trifluoromethyl)aniline |

| 2,4,6-Tris(trifluoromethyl)benzoyl fluoride |

| N-Bromosuccinimide |

| Nitrobenzene |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVAVUAHKPGYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426941 | |

| Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268733-18-2 | |

| Record name | 4-Bromo-3,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 268733-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3,5 Bis Trifluoromethyl Aniline and Its Analogues

Regioselective Bromination Strategies for Bis(trifluoromethyl)aniline Scaffolds

Utilization of N-Bromosuccinimide (NBS) in Specific Solvents

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic compounds. The choice of solvent plays a critical role in directing the regioselectivity of the reaction. For anilines, particularly those that are highly activated, bromination can lead to multiple substitutions. youtube.com However, for deactivated systems like 3,5-bis(trifluoromethyl)aniline, controlling the reaction conditions is key to achieving monobromination at the desired position.

Research has shown that polar aprotic solvents can significantly influence the outcome of NBS brominations. The regioselectivity is markedly dependent on the polarity of the solvent, and the reaction can be tuned by selecting the appropriate medium. lookchem.com For instance, a general procedure for the para-bromination of substituted anilines involves dissolving the aniline (B41778) in a solvent like N,N-dimethylformamide (DMF) and then adding a solution of NBS in the same solvent. chemicalbook.com This method often results in high yields of the para-brominated product, with minimal formation of ortho or dibrominated side products. chemicalbook.com The reaction typically proceeds at room temperature, making it an operationally simple and efficient method. chemicalbook.com

Table 1: Effect of Solvent on NBS Bromination of Substituted Anilines

| Solvent | Predominant Isomer | Observations | Reference |

| N,N-Dimethylformamide (DMF) | para | High yields of para-brominated product. | chemicalbook.com |

| Acetonitrile (CH3CN) | Mixture of isomers | Regioselectivity can be less pronounced. | researchgate.netorganic-chemistry.org |

| Dichloromethane (B109758) (CH2Cl2) | Mixture of isomers | Often used, but may require catalysts for selectivity. | orgsyn.org |

| Carbon Tetrachloride (CCl4) | Favors radical reactions | Typically used for benzylic, not aromatic, bromination. | researchgate.net |

Para-Bromination Techniques for Aromatic Amines

While NBS is a versatile reagent, other methods have been developed to ensure high para-selectivity in the bromination of aromatic amines. These techniques are particularly useful for substrates where NBS might give mixtures of isomers or for large-scale syntheses.

One effective method utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one as a mild brominating agent. This reagent has been shown to monobrominate a variety of aromatic amines predominantly or exclusively at the para-position in high yields. orgsyn.org The reaction is typically carried out in a solvent like dichloromethane at low temperatures (-10°C to 0°C). orgsyn.org This procedure offers an advantage over direct bromination with elemental bromine, which often leads to polybromination, especially in activated systems. orgsyn.org

Another approach involves oxidative bromination systems. For example, the combination of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) can serve as an environmentally benign method for electrophilic bromination. researchgate.net While powerful for many aromatic compounds, controlling the selectivity with highly activated or deactivated anilines requires careful optimization of reaction conditions.

Functional Group Interconversions and Derivatization from 4-Bromo-3,5-bis(trifluoromethyl)aniline

Once synthesized, this compound serves as a versatile building block for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into more complex structures. Its functional groups—the aniline and the bromo substituent—offer distinct handles for further chemical transformations.

Transformations Involving the Aniline Moiety

The primary amino group of this compound is a key site for derivatization. Standard aniline chemistry can be applied, though the electron-withdrawing nature of the trifluoromethyl groups reduces the nucleophilicity of the amine.

Diazotization and Sandmeyer-Type Reactions: The aniline group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium. google.com These diazonium salts are highly valuable intermediates that can be transformed into a wide array of functional groups through Sandmeyer or related reactions. nih.govgoogle.com For example, treatment with copper(I) halides (CuCl, CuBr) can replace the diazonium group with the corresponding halogen. nih.govgoogle.com More advanced Sandmeyer-type reactions can introduce groups such as trifluoromethyl (-CF₃) or cyano (-CN). nih.govpku.edu.cnresearchgate.net A convenient synthesis of N,N-bis(trifluoromethyl)anilines has been described through the dediazotation of aryldiazoniumbis(trifluoromethyl)amides in the presence of copper(I) salts. researchgate.net

Amide and Sulfonamide Formation: The aniline can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, the reaction with 5-bromopentanoyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding amide. jelsciences.com

Halogen-Exchange Reactions and Substituent Modifications

The bromine atom at the 4-position is an excellent handle for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling.

Cross-Coupling Reactions: As an aryl bromide, the compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to introduce a new nitrogen-based substituent. nih.gov

Heck Coupling: Reaction with alkenes to form substituted styrenes.

These reactions provide powerful tools for elaborating the molecular structure and are widely used in the synthesis of complex organic molecules. nih.gov

Lithium-Halogen Exchange: The bromine atom can be exchanged for a lithium atom by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at very low temperatures (e.g., -78°C or lower) to prevent side reactions. wikipedia.orgtcnj.edu The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new substituents at the 4-position. nih.govharvard.eduprinceton.edu This method is particularly useful when the desired substituent cannot be introduced via cross-coupling chemistry.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Aniline (-NH₂) | 1. NaNO₂, HCl (0°C)2. CuX (X = Cl, Br, CN) | -Cl, -Br, -CN | Diazotization / Sandmeyer |

| Aniline (-NH₂) | RCOCl, Base | Amide (-NHCOR) | Acylation |

| Bromo (-Br) | R-B(OH)₂, Pd catalyst, Base | Aryl (-R) | Suzuki Coupling |

| Bromo (-Br) | R₂NH, Pd catalyst, Base | Amino (-NR₂) | Buchwald-Hartwig Amination |

| Bromo (-Br) | n-BuLi, THF (-78°C), then E⁺ | Varied (-E) | Lithium-Halogen Exchange |

Multi-step Synthesis Pathways Incorporating this compound as a Key Intermediate

The utility of this compound is demonstrated in its application as a key intermediate in the synthesis of larger, often biologically active, molecules. The trifluoromethyl groups are often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.

For example, substituted anilines are crucial building blocks in the synthesis of various heterocyclic compounds. In one study, a range of aniline derivatives were used in the reductive amination of a pyrazole (B372694) aldehyde intermediate to form potent antibacterial agents. nih.gov While this specific study did not use this compound, it illustrates a common synthetic strategy where this compound could be employed. The synthesis would involve reacting the aniline with an aldehyde or ketone, followed by reduction of the intermediate imine to form a new C-N bond.

In another example of a multi-step synthesis, a related compound, 3-chloro-5-(trifluoromethyl)aniline, was used in the synthesis of Vecrabrutinib, an investigational drug. jelsciences.com The synthesis involved the displacement of an iodide atom by the aniline in the presence of a strong base like lithium bis(trimethylsilyl)amide. jelsciences.com A similar strategy could be envisioned starting from this compound, where the aniline moiety participates in a nucleophilic substitution or a Buchwald-Hartwig amination reaction as a key step in constructing the final complex target molecule.

The synthesis of the drug Teriflunomide involves the reaction of 4-(trifluoromethyl)aniline (B29031) with 5-methylisoxazole-4-carboxylic acid. rsc.org This highlights the industrial relevance of trifluoromethylated anilines as starting materials for pharmaceuticals. By analogy, this compound could be a precursor to more complex analogues of such drugs, where the bromo-substituent allows for further diversification of the molecular structure through the reactions described in section 2.2.2.

Synthesis of Complex Aromatic Systems via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound is well-suited for such transformations, enabling the synthesis of a wide array of complex aromatic systems.

One of the most versatile methods is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of an organohalide with an organoboron compound. researchgate.netnih.gov this compound can react with various arylboronic acids in the presence of a palladium catalyst, such as Pd(OAc)2, and a base to yield biaryl derivatives. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner.

The Buchwald-Hartwig amination is another pivotal cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While the primary amino group of this compound can be a reactive site, the bromine atom can also participate in C-N bond formation with other amines, leading to the synthesis of complex diarylamines. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity in these reactions.

Furthermore, the Sonogashira coupling of this compound with terminal alkynes provides a direct route to arylethynyl compounds. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is highly efficient for creating carbon-carbon triple bonds and extending the aromatic system. wikipedia.org

The following table illustrates the potential scope of these cross-coupling reactions with this compound as the starting material.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (R-B(OH)₂) | Pd(OAc)₂ / Ligand | Biaryl amine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | Diarylamine |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Arylethynyl amine |

Preparations of Salicylanilide (B1680751) Derivatives

Salicylanilides are a class of compounds known for their wide range of biological activities. researchgate.net The synthesis of salicylanilide derivatives from this compound typically involves the acylation of the aniline nitrogen with a salicylic (B10762653) acid derivative. This reaction forms an amide bond and introduces the characteristic 2-hydroxybenzoyl group.

The reaction can be carried out using salicylic acid itself, often activated with a coupling agent, or by using a more reactive derivative such as a salicyl chloride or a salicylic acid ester. The choice of reaction conditions, including the solvent and the presence of a base, can influence the yield and purity of the final product.

A representative synthesis could involve the reaction of this compound with a substituted salicyl chloride in the presence of a tertiary amine base like triethylamine or pyridine. This would lead to the formation of the corresponding N-(4-bromo-3,5-bis(trifluoromethyl)phenyl)salicylamide.

The table below shows examples of salicylanilide derivatives that could be synthesized from this compound.

| Salicylic Acid Derivative | Product Name |

| Salicylic acid | N-(4-bromo-3,5-bis(trifluoromethyl)phenyl)-2-hydroxybenzamide |

| 5-Chlorosalicylic acid | N-(4-bromo-3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide |

| 3,5-Dinitrosalicylic acid | N-(4-bromo-3,5-bis(trifluoromethyl)phenyl)-2-hydroxy-3,5-dinitrobenzamide |

Pathways to Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with diverse pharmacological properties. nih.govchim.itnih.govias.ac.in Several synthetic routes can be envisioned for the preparation of pyrazole derivatives incorporating the 4-bromo-3,5-bis(trifluoromethyl)phenyl moiety.

One common approach is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netorganic-chemistry.org In this context, 4-bromo-3,5-bis(trifluoromethyl)phenylhydrazine, which could be prepared from the corresponding aniline, would be a key intermediate. This hydrazine could then be reacted with various 1,3-diketones or their equivalents to construct the pyrazole ring.

Another strategy involves the direct use of this compound in a multi-step synthesis. For instance, the aniline can be used in a reductive amination reaction with a pyrazole-4-carbaldehyde. nih.govnih.gov This would attach the aniline moiety to the pyrazole ring through a methylene (B1212753) linker. The general synthetic scheme for this approach is the reaction of a pyrazole aldehyde with the aniline to form an imine, which is then reduced to the target amine. nih.gov

The following table presents potential pyrazole derivatives accessible from this compound or its corresponding hydrazine.

| Synthetic Pathway | Key Reagents | Product Type |

| Condensation | 4-bromo-3,5-bis(trifluoromethyl)phenylhydrazine, 1,3-Diketone | 1-(4-bromo-3,5-bis(trifluoromethyl)phenyl)pyrazole |

| Reductive Amination | This compound, Pyrazole-4-carbaldehyde, Reducing agent | 4-(((4-bromo-3,5-bis(trifluoromethyl)phenyl)amino)methyl)pyrazole |

Synthesis of 3,5-Bis(trifluoromethyl)salicylic Acid and Related Carboxylic Acids

The synthesis of carboxylic acids from aniline precursors often involves multi-step sequences. A plausible route to synthesize 3,5-bis(trifluoromethyl)benzoic acid from this compound would be through a Sandmeyer-type reaction. This would involve diazotization of the aniline followed by cyanation to introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid.

Alternatively, a more direct approach for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid starts from 3,5-bis(trifluoromethyl)bromobenzene. google.comchemicalbook.com This involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide. google.comchemicalbook.com While not directly starting from the aniline, this highlights a key transformation for this substitution pattern.

To synthesize a carboxylic acid directly from this compound while retaining the bromine atom, a directed ortho-metalation approach could be considered, although the electronic nature of the ring may disfavor this. A more feasible approach might involve a palladium-catalyzed carbonylation of the C-Br bond, though this would replace the bromine atom with the carboxylic acid group.

The table below outlines a potential synthetic route and related carboxylic acids.

| Starting Material | Key Transformation | Product |

| This compound | Diazotization, Cyanation, Hydrolysis | 4-Bromo-3,5-bis(trifluoromethyl)benzoic acid |

| 3,5-Bis(trifluoromethyl)bromobenzene | Grignard formation, Carboxylation | 3,5-Bis(trifluoromethyl)benzoic acid |

Mechanistic Investigations and Reactivity Profiles of 4 Bromo 3,5 Bis Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Trifluoromethylated Aniline (B41778) Core

The susceptibility of the 4-bromo-3,5-bis(trifluoromethyl)aniline ring to electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of the amino (-NH₂), bromo (-Br), and trifluoromethyl (-CF₃) groups. The directing influence of these substituents determines the position of attack for incoming electrophiles.

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comwikipedia.org This donation increases the electron density at the positions ortho and para to the amino group, making them more nucleophilic. lkouniv.ac.in Conversely, the trifluoromethyl groups are potent deactivating groups due to the strong inductive electron-withdrawing effect of the fluorine atoms. lkouniv.ac.in These groups are meta-directors, as they destabilize the cationic intermediate (the sigma complex) when the electrophile attacks the ortho or para positions. lkouniv.ac.invanderbilt.edu The bromine atom is a deactivating group due to its inductive effect but is an ortho, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate. vanderbilt.edu

In this compound, these effects are in competition. The positions on the ring are:

C2 and C6: ortho to the -NH₂ group, meta to the -Br group, and ortho to one -CF₃ group and meta to the other.

C4: Substituted with Bromine.

The strongly activating -NH₂ group is the dominant directing influence, despite the deactivating presence of the halogen and trifluoromethyl groups. byjus.comwvu.edu Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the amino group, namely C2 and C6. The powerful deactivation by the two -CF₃ groups means that forcing conditions are likely required for these reactions to proceed at a reasonable rate. makingmolecules.com

Table 1: Directing Effects of Substituents on the Aniline Core

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -NH₂ | C1 | Resonance Donating (+R) > Inductive Withdrawing (-I) | Strongly Activating | ortho, para |

| -CF₃ | C3, C5 | Strongly Inductive Withdrawing (-I) | Strongly Deactivating | meta |

Nucleophilic Reactions Involving the Aniline Nitrogen and Bromine Substituent

The nucleophilic character of this compound is centered on the lone pair of electrons on the aniline nitrogen. However, the presence of two powerful electron-withdrawing trifluoromethyl groups at the meta-positions significantly reduces the electron density on the nitrogen atom. This inductive effect diminishes its basicity and nucleophilicity compared to unsubstituted aniline, making it less reactive towards electrophiles such as alkyl halides or acyl chlorides.

The bromine atom at the C4 position is generally unreactive towards nucleophilic aromatic substitution (SNAr). Such reactions typically require strong activation by electron-withdrawing groups located at the ortho and/or para positions to stabilize the negatively charged Meisenheimer complex intermediate. In this molecule, the deactivating -CF₃ groups are situated meta to the bromine atom, providing no resonance stabilization for a potential SNAr intermediate. Consequently, substitution of the bromine atom by a nucleophile would necessitate harsh reaction conditions, for instance, those involving transition metal catalysis.

Catalytic Applications and Directing Group Behavior

The unique electronic and steric properties of this compound make it a valuable component in modern catalytic systems, particularly in the realm of C-H functionalization and cross-coupling reactions.

Role as a Monodentate Transient Directing Group in Transition Metal Catalysis

In recent years, anilines bearing electron-withdrawing groups have emerged as effective monodentate transient directing groups (TDGs) in transition-metal-catalyzed C-H activation reactions. chemicalbook.com 3,5-Bis(trifluoromethyl)aniline, a closely related compound, has been shown to be a highly efficient monodentate TDG. chemicalbook.com This strategy avoids the need for covalent installation and subsequent removal of a directing group, thus improving reaction economy. snnu.edu.cnrsc.org

The general mechanism involves the reversible formation of an imine between the aniline derivative and a substrate containing a carbonyl group (e.g., an aldehyde). The nitrogen atom of this transiently formed imine then coordinates to a transition metal center (such as rhodium or palladium), directing the catalyst to activate a specific C-H bond, typically at the ortho position of the original aldehyde's aromatic ring. nih.gov After the C-H functionalization step is complete, the imine is hydrolyzed to release the functionalized product and regenerate the aniline catalyst. The electron-deficient nature of anilines like this compound is crucial for facilitating both the formation of the imine and its subsequent hydrolysis.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov This allows for the construction of more complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, yielding a substituted diphenylamine derivative.

Heck Coupling: Reaction with an alkene to form a substituted styrene derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

The aniline moiety can also be a substrate in C-N cross-coupling reactions. nih.gov The presence of the strongly electron-withdrawing trifluoromethyl groups can influence the reactivity of the C-Br bond, often making oxidative addition to the palladium(0) catalyst more facile. These reactions provide a powerful platform for synthesizing a wide array of derivatives for applications in medicinal chemistry and materials science. nih.govresearchgate.net

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | C-C | Biaryl derivative |

| Buchwald-Hartwig | R₂'NH | C-N | Diaminobiphenyl derivative |

| Heck | Alkene | C-C | Substituted styrene |

Reaction Kinetics and Thermodynamics of Derivatives

Specific kinetic and thermodynamic data for derivatives of this compound are not extensively documented in publicly available literature. However, the influence of the substituents allows for qualitative predictions regarding reaction rates and equilibria.

The kinetics of reactions involving this molecule are profoundly influenced by its electronic structure. For electrophilic aromatic substitution, the strong deactivation by the -CF₃ groups will result in significantly slower reaction rates compared to aniline or even bromobenzene. The rate of nucleophilic reactions at the nitrogen atom will also be reduced due to its decreased basicity.

Studies on the oxidation of other meta-substituted anilines have shown that the reaction rates can be correlated with the Hammett substituent constant (σ). orientjchem.org For derivatives of this compound, the Hammett equation could be used to predict the electronic effect of substituents on reaction rates. The negative entropy of activation (ΔS#) values observed in related aniline oxidation reactions suggest the formation of a structured activated complex in the rate-determining step. orientjchem.org A positive charge on the aniline nitrogen in the transition state is often indicated by large negative rho (ρ) values, signifying that the reaction is sensitive to the polar effects of substituents. orientjchem.org

Thermodynamically, the stability of reaction intermediates and products is key. For example, in electrophilic aromatic substitution, the stability of the intermediate carbocation determines the regiochemical outcome. The resonance structures that place the positive charge adjacent to the electron-withdrawing -CF₃ groups are highly disfavored, explaining the meta-directing nature of these groups. lkouniv.ac.in

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| 3,5-Bis(trifluoromethyl)aniline |

Elucidation of Molecular and Electronic Properties of this compound: A Spectroscopic and Computational Analysis

The molecular structure and electronic characteristics of the halogenated aromatic amine, this compound, have been the subject of scientific investigation, leveraging a combination of advanced spectroscopic techniques and computational chemistry. This article details the findings from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, alongside mass spectrometry and quantum chemical calculations, to provide a comprehensive understanding of this complex molecule.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Bioactive Compounds Incorporating the 4-Bromo-3,5-bis(trifluoromethyl)aniline Scaffold

The this compound moiety serves as a critical pharmacophore in several classes of therapeutic agents. Its derivatives have been investigated for their potential in treating cancer, tuberculosis, autoimmune diseases, and bacterial infections.

Transmembrane protease, serine 4 (TMPRSS4) is a type II transmembrane serine protease that is overexpressed in various cancers and plays a significant role in tumor progression and metastasis. nih.gov Inhibition of TMPRSS4 is a promising strategy for cancer therapy. nih.gov Screening of small-molecule libraries has identified 2-hydroxydiarylamide derivatives as inhibitors of TMPRSS4 activity. nih.gov One such derivative, IMD-0354, which is N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, has demonstrated inhibitory effects on TMPRSS4. nih.gov The synthesis of this compound involves the use of 3,5-bis(trifluoromethyl)aniline, the parent amine of this compound. This highlights the importance of the bis(trifluoromethyl)aniline scaffold in the development of potential anticancer agents that target TMPRSS4 to suppress cancer cell invasion. nih.gov

Salicylanilides are a class of compounds that have shown significant promise as antitubercular agents. The this compound scaffold has been incorporated into salicylanilide (B1680751) structures to enhance their activity against Mycobacterium tuberculosis. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (IMD-0354) has been identified as a potent antitubercular agent. mdpi.com The synthesis of such compounds typically involves the coupling of a salicylic (B10762653) acid derivative with the corresponding aniline (B41778). The presence of the trifluoromethyl groups on the aniline ring is crucial for the compound's biological activity. mdpi.com

Sphingosine-1-phosphate receptor-1 (S1P1) agonists are a class of drugs that have shown therapeutic potential in autoimmune diseases. While direct synthesis of AUY954 from this compound is not explicitly detailed in the provided search results, the structurally related 3,5-bis(trifluoromethyl)aniline is a key precursor in the synthesis of various S1P1 agonists. The development of these agonists demonstrates the utility of the bis(trifluoromethyl)aniline core in creating potent modulators of the S1P1 receptor.

The this compound scaffold has been utilized in the synthesis of novel pyrazole (B372694) derivatives with potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov Research has shown that N-(trifluoromethyl)phenyl substituted pyrazole derivatives are effective growth inhibitors of antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. researchgate.net Specifically, a bromo and trifluoromethyl substituted derivative was identified as the most potent compound in a series, inhibiting the growth of several S. aureus strains with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL. researchgate.net

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Bromo and trifluoromethyl substituted pyrazole derivative | S. aureus (MRSA) | 0.78 |

| Bromo and trifluoromethyl substituted pyrazole derivative | S. epidermidis | 1.56 |

| Bromo and trifluoromethyl substituted pyrazole derivative | E. faecium | 0.78 |

| Dichloro substituted pyrazole derivative | S. aureus (MRSA) | 0.78-1.56 |

| Chlorofluoro substituted pyrazole derivative | S. aureus (MRSA) | 1.56 |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

The biological activity of compounds derived from this compound is significantly influenced by the physicochemical properties of the trifluoromethyl groups.

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry due to its ability to modulate a molecule's properties. nih.gov The presence of two trifluoromethyl groups on the aniline ring of this compound significantly increases the lipophilicity of its derivatives. nih.gov This enhanced lipophilicity can improve the compound's ability to cross cell membranes, a critical factor for reaching intracellular targets. nih.gov

Impact of Halogen Substitution Patterns on Efficacy and Selectivity

Research into pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety has shown that the pattern of halogen substitution on the aniline ring significantly influences antibacterial efficacy. Systematic modifications have demonstrated that both the type of halogen and its position are critical determinants of potency.

In one study, a series of compounds were synthesized where the halogen on the aniline ring was varied. It was observed that chloro-substitution resulted in a compound with better activity than fluoro-substituted derivatives. nih.gov Bromo-substituted derivatives were found to be potent antimicrobial agents, showing efficacy similar to their 4-chloro counterparts. nih.gov Specifically, a 4-Bromo-3-chloro-aniline-substituted pyrazole derivative proved highly effective, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against S. aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.gov This highlights that multi-halogenated patterns can enhance the biological activity of the parent structure.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various halogen-substituted pyrazole derivatives against selected bacterial strains.

| Compound ID | Aniline Substituent | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) |

| 8 | 4-Fluoro | 2 | 2 |

| 9 | 4-Chloro | 1-2 | 2 |

| 11 | 4-Bromo | 1 | 2 |

| 21 | 4-Bromo-3-chloro | 0.5 | 1 |

Data sourced from a study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. nih.gov

Investigation of Molecular Mechanisms of Action in Biological Systems

Understanding the molecular basis of a compound's activity is crucial for its development as a therapeutic agent. For derivatives of this compound, research has pointed towards specific mechanisms that disrupt essential life processes in bacterial pathogens.

Proton Shuttling Mechanisms and Membrane Disruption

While direct evidence for proton shuttling mechanisms has not been extensively detailed in the available literature for this specific compound family, related mechanistic assays have identified derivatives as cell membrane-disrupting agents. researchgate.net This disruption is thought to be a consequence of the inhibition of fatty acid biosynthesis, which is critical for maintaining the integrity of the bacterial cell membrane.

Inhibition of Macromolecular Synthesis in Bacterial Pathogens

The antibacterial activity of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives has been linked to the inhibition of macromolecular synthesis. researchgate.net Specifically, in vitro mechanistic studies and CRISPRi (Clustered Regularly Interspaced Short Palindromic Repeats interference) have identified these compounds as inhibitors of fatty acid biosynthesis (FAB). researchgate.net By disrupting the production of essential fatty acids, these molecules prevent the formation and repair of the bacterial cell membrane, leading to growth inhibition and cell death.

Preclinical Evaluation and Toxicity Profiling of Derivatives

The preclinical assessment of drug candidates is essential to determine their safety profile before they can be considered for further development. This involves both in vitro and in vivo studies to evaluate potential toxicity.

In Vitro Cytotoxicity Assessments (e.g., HEK-293 cell lines)

The cytotoxicity of novel antibacterial compounds is a critical parameter. Derivatives of 3,5-bis(trifluoromethyl)aniline have been evaluated for their toxicity against human cell lines. Studies on potent antimicrobial pyrazole derivatives showed that they exhibited low toxicity to human cultured cells. researchgate.net The inclusion of "HEK293 Cells" in the Medical Subject Headings (MeSH) terms for this research indicates that this cell line was utilized in the toxicological assessment. nih.gov

Resistance Development Studies in Microbial Strains

While specific studies focusing solely on resistance development to this compound in microbial strains are not extensively detailed in available research, the broader class of trifluoromethylated anilines and related halogenated compounds has been investigated for antimicrobial properties, which is a prerequisite for any resistance development study. The development of drug resistance in microorganisms is a significant concern in medicinal chemistry .

Research into novel antimicrobial agents often involves synthesizing derivatives of known active scaffolds to enhance potency and overcome existing resistance mechanisms. In this context, derivatives of 3,5-bis(trifluoromethyl)phenyl have been synthesized and evaluated as potential growth inhibitors of drug-resistant bacteria nih.gov. One study focused on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, which were tested against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The findings from this research indicated that hydrophobic substituents on the aniline ring of the pyrazole derivatives tended to increase the antimicrobial activity. Notably, bromo-substituted derivatives were found to be potent antimicrobial agents nih.gov.

This suggests that the core structure containing the 3,5-bis(trifluoromethyl)phenyl moiety is a viable scaffold for developing new antibacterial agents. The potency of bromo-substituted analogues in these studies indicates that a compound like this compound could serve as a valuable intermediate or building block for more complex molecules with potential antimicrobial efficacy.

Furthermore, studies on other halogenated aniline derivatives have shown effectiveness against various multidrug-resistant pathogens researchgate.net. For instance, certain trifluoro-anilines have demonstrated both antibacterial and antibiofilm properties against pathogenic Vibrio species mdpi.comnih.gov. Some of these compounds, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), have been reported to exhibit a low potential for resistance development researchgate.net. The investigation into a range of aniline derivatives highlights the ongoing effort to identify new drugs with different modes of action to combat microbial resistance .

The table below summarizes the minimum inhibitory concentration (MIC) for several trifluoromethylaniline and halogenated aniline derivatives against various bacterial strains, illustrating the antimicrobial potential of these classes of compounds.

| Compound/Derivative Class | Tested Microbial Strains | Key Findings |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria (including MRSA) | Bromo derivatives were identified as potent antimicrobial agents nih.gov. |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | Demonstrated antibacterial and antibiofilm properties with a low potential for resistance development researchgate.netmdpi.comnih.gov. |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | Showed significant antibacterial and antibiofilm activity researchgate.netmdpi.comnih.gov. |

| Halogen-substituted aniline derivatives (general) | Uropathogenic E. coli (UPEC), ESKAPE pathogens | Certain derivatives showed antibiofilm activity researchgate.net. |

Future research could focus on synthesizing derivatives of this compound to explore their antimicrobial activity and subsequently study the potential for microbial resistance development to these new chemical entities.

Role of Trifluoromethylated Aniline Motifs in FDA-Approved Drugs and Drug Design

The incorporation of trifluoromethyl (-CF3) groups is a widely used strategy in modern drug design to enhance the physicochemical and biological properties of a molecule nih.govhovione.com. The trifluoromethyl group, and by extension the trifluoromethylated aniline motif, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to its biological target hovione.commdpi.com. These modifications are critical in converting a promising compound into a viable drug candidate nih.govmdpi.com. The 3,5-bis(trifluoromethyl)aniline structure serves as a key building block in the synthesis of various biologically active compounds guidechem.com.

The trifluoromethyl group is one of the most lipophilic substituents used in drug design mdpi.com. Its introduction into a molecule can improve membrane permeability and bioavailability. Furthermore, the strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby functional groups, which can enhance interactions with biological targets nih.gov. The carbon-fluorine bond is exceptionally strong, meaning that the -CF3 group is generally resistant to metabolic degradation, which can increase a drug's half-life nih.gov.

The 3,5-bis(trifluoromethyl)phenyl moiety, the core of the subject compound, is present in several FDA-approved drugs and is a key component in the synthesis of others.

Selinexor (Xpovio™) is a first-in-class selective inhibitor of nuclear export (SINE) used to treat certain types of cancer, including multiple myeloma mdpi.comresearchgate.net. Its mechanism involves blocking the exportin 1 (XPO1) protein, which leads to the accumulation of tumor suppressor proteins in the nucleus of cancer cells researchgate.net. The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile, a closely related chemical precursor to 3,5-bis(trifluoromethyl)aniline mdpi.com. The presence of the two trifluoromethyl groups on the phenyl ring is a critical feature of the molecule's structure.

Dutasteride (Avodart®) is used to treat benign prostatic hyperplasia (BPH). It is an inhibitor of both type I and type II 5-alpha reductase, the enzymes responsible for converting testosterone to dihydrotestosterone. The structure of dutasteride features a 2,5-bis(trifluoromethyl)phenyl group, demonstrating the utility of this motif in achieving high potency mdpi.com.

The table below details examples of FDA-approved drugs that feature the trifluoromethylated phenyl motif, highlighting the importance of this structural component in medicinal chemistry.

| Drug Name | Brand Name | Therapeutic Class | Role of the Trifluoromethylated Phenyl Motif | Year of FDA Approval |

| Selinexor | Xpovio™ | Antineoplastic (SINE inhibitor) | The 3,5-bis(trifluoromethyl)phenyl moiety is a core structural component, derived from a related benzonitrile precursor mdpi.comresearchgate.net. | 2019 |

| Dutasteride | Avodart® | 5-alpha reductase inhibitor | Contains a 2,5-bis(trifluoromethyl)phenyl group, which contributes to its high inhibitory potency nih.govmdpi.com. | 2001 |

| Sorafenib | Nexavar® | Antineoplastic (Kinase inhibitor) | Synthesized using 4-chloro-3-(trifluoromethyl)phenyl isocyanate, incorporating a trifluoromethylphenyl group mdpi.com. | 2005 |

| Avacopan | Tavneos™ | C5a receptor antagonist | Contains a phenyl ring with a trifluoromethyl group, which is important for its bioactivity ccspublishing.org.cn. | 2021 ccspublishing.org.cn |

The consistent appearance of the trifluoromethylated phenyl and aniline scaffolds in successful pharmaceuticals underscores their value in drug design. These motifs offer a reliable method for chemists to modulate a molecule's properties to achieve the desired therapeutic effect mdpi.commdpi.com.

The search did not yield any detailed research findings, data tables, or specific examples of "this compound" being incorporated into the advanced functional materials as specified in the requested article outline. While the trifluoromethyl groups on the aniline ring suggest potential for creating materials with unique electronic and dielectric properties, there is no accessible literature to substantiate its use in the following areas:

Contributions to Materials Science and Advanced Functional Materials

Synthesis of Photo- and Electro-active Architectures:The search did not uncover any literature describing the synthesis of photo-active or electro-active polymers, dendrimers, or other complex architectures using "4-Bromo-3,5-bis(trifluoromethyl)aniline" as a key monomer or precursor.

Therefore, due to the absence of specific and detailed scientific information in the public domain regarding the application of "this compound" in these advanced material science fields, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Q & A

Basic: What is the standard synthetic route for 4-Bromo-3,5-bis(trifluoromethyl)aniline, and how is purity ensured?

Answer:

The synthesis involves brominating 3,5-bis(trifluoromethyl)aniline with N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 50°C for 1 hour. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. Purification is achieved via column chromatography (gradient elution: 1:10 → 1:5 EtOAc/hexane), yielding ~15% 4-bromo isomer alongside the 2-bromo byproduct. Purity is confirmed by NMR (e.g., δ 7.09 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Basic: How do reaction conditions influence regioselectivity during bromination of 3,5-bis(trifluoromethyl)aniline?

Answer:

The trifluoromethyl groups act as strong electron-withdrawing meta-directors, favoring bromination at the para position. However, steric and electronic factors can lead to minor ortho-substitution. Using NBS in DMF at 50°C optimizes para-selectivity, but incomplete conversion or prolonged heating may increase ortho byproduct formation. Column chromatography is critical for isolating the desired 4-bromo isomer .

Advanced: How can Suzuki-Miyaura coupling be applied to functionalize this compound?

Answer:

The bromine substituent enables cross-coupling with boronic acids or esters. For example, coupling with (MeO)B in the presence of Pd(PPh) and KCO in DMF at 110°C introduces a methoxy group, yielding 4-methyl-3,5-bis(trifluoromethyl)aniline (67% yield). Reaction optimization should focus on catalyst loading (0.1 equiv Pd), solvent choice, and temperature to suppress dehalogenation side reactions .

Advanced: What analytical methods resolve structural ambiguities between 4-bromo and 2-bromo isomers?

Answer:

NMR is diagnostic:

- 4-Bromo isomer : Symmetric aromatic protons (δ 7.09 ppm, singlet).

- 2-Bromo isomer : Asymmetric splitting (e.g., δ 8.60 ppm, singlet for para proton).

HRMS further confirms molecular ions (e.g., m/z 308.0185 for CHBrFN). For mixtures, preparative HPLC with a C18 column (MeCN/HO gradient) achieves baseline separation .

Advanced: How does this compound contribute to antitubercular drug discovery?

Answer:

The compound serves as a key intermediate in synthesizing salicylanilide derivatives. For example, coupling with 5-chloro-2-hydroxybenzoic acid via EDCI/HOBt yields analogs with potent activity against Mycobacterium tuberculosis (e.g., MIC <1 µg/mL). Structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl groups for enhancing lipophilicity and target binding .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Conduct reactions in a fume hood to avoid inhalation of volatile DMF or brominated byproducts.

- Store at 0–6°C under inert atmosphere to prevent decomposition .

Advanced: How can computational chemistry predict reactivity trends for further derivatization?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient aromatic ring, predicting preferential electrophilic attack at the para position. Fukui indices and molecular electrostatic potential maps validate experimental regioselectivity. These tools guide the design of novel derivatives, such as introducing electron-donating groups to modulate reactivity .

Basic: What are common impurities in synthesized this compound, and how are they mitigated?

Answer:

Major impurities include:

- Unreacted starting material : Removed via column chromatography.

- 2-Bromo isomer : Reduced by optimizing reaction time and temperature.

- Di-brominated byproducts : Suppressed by limiting NBS stoichiometry (1.1 equiv). LC-MS monitoring at 254 nm ensures ≤98% purity .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.

- Catalyst recycling : Immobilize Pd catalysts on silica to minimize metal leaching.

- Flow chemistry : Continuous processing enhances heat/mass transfer, improving consistency and yield (pilot studies show ~20% yield increase) .

Advanced: How does the compound’s electronic profile influence its applications in materials science?

Answer:

The strong electron-withdrawing trifluoromethyl and bromine groups make it a precursor for electron-deficient aromatic systems. These are valuable in:

- Organic semiconductors : Enhances charge transport in thin-film transistors.

- Metal-organic frameworks (MOFs) : Acts as a ligand for Cu(I) or Ag(I) nodes, improving gas adsorption selectivity.

Photophysical studies (UV-Vis, cyclic voltammetry) correlate substituent effects with HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.